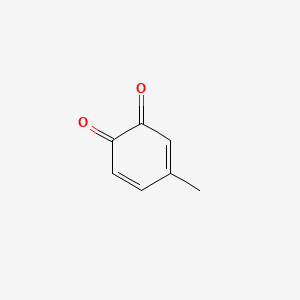
4-Methyl-1,2-benzoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1,2-benzoquinone, also known as this compound, is a useful research compound. Its molecular formula is C7H6O2 and its molecular weight is 122.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Antitumor Activity
4-Methyl-1,2-benzoquinone has been investigated for its potential antitumor properties. Research indicates that compounds with a benzoquinone structure can interact with cellular components and induce cytotoxic effects on cancer cells. Specifically, studies have shown that 1,2-benzoquinones can form highly reactive species capable of crosslinking DNA, which may lead to apoptosis in susceptible tumor cells. The compound has been proposed as a candidate for developing new cancer therapies targeting various types of tumors including those in the brain, lung, and breast .
Antioxidant Properties
In addition to its antitumor effects, this compound acts as an electrophilic probe in the derivatization of nucleophiles in biological samples. This property has been utilized to study the antioxidant metabolome in white wines, showcasing its role in biochemical processes and potential applications in food chemistry .
Analytical Chemistry
Electron Transfer Agent
this compound is recognized for its utility as an electron transfer agent. This characteristic is crucial in various analytical methods where it can facilitate redox reactions. Its application extends to determining the concentration of certain analytes through electrochemical methods .
Derivatization Techniques
The compound has been successfully employed in derivatization techniques for enhancing the detection of specific biomolecules. By reacting with nucleophiles, it forms stable derivatives that can be analyzed using chromatographic methods. This application is particularly relevant in the field of metabolomics where precise identification and quantification of metabolites are essential .
Materials Science
Polymerization and Coating Applications
this compound has potential applications as a crosslinking agent in polymer chemistry. Its ability to react with various substrates allows it to be used in formulating polymerized coatings and adhesives. These materials benefit from enhanced mechanical properties and stability due to the crosslinking induced by the quinone structure .
Synthesis of Novel Materials
The compound is also being explored as a precursor for synthesizing novel materials with specific functional properties. For instance, its reactivity can be harnessed to create new polymers or composites that exhibit desirable characteristics such as increased thermal stability or improved electrical conductivity .
Case Studies
Propiedades
Número CAS |
3131-54-2 |
|---|---|
Fórmula molecular |
C7H6O2 |
Peso molecular |
122.12 g/mol |
Nombre IUPAC |
4-methylcyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C7H6O2/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3 |
Clave InChI |
GYEMOVUSSDZYLQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C(=O)C=C1 |
SMILES canónico |
CC1=CC(=O)C(=O)C=C1 |
Key on ui other cas no. |
3131-54-2 |
Sinónimos |
4-methyl-1,2-benzoquinone 4-methyl-1,2-benzoquinone, radical ion (-1) 4-methyl-o-benzoquinone 4-methyl-ortho-benzoquinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















